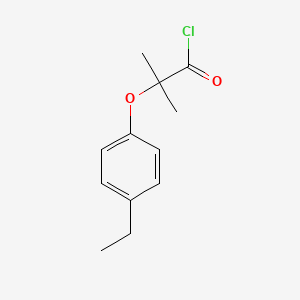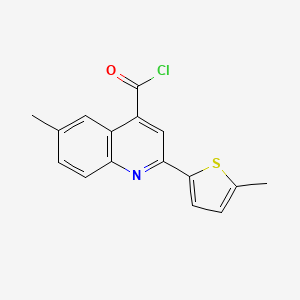![molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0](/img/structure/B1452805.png)
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile (PPC) is a heterocyclic compound that belongs to the pyrrolopyridine family. It is a colorless crystalline solid with a molecular weight of 160.21 g/mol. PPC is an important intermediate in the synthesis of other heterocyclic compounds, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance des fibroblastes
Les dérivés de la 1H-pyrrolo[3,2-b]pyridine se sont avérés présenter des activités puissantes contre FGFR1, 2 et 3 . Ces composés ont montré un potentiel dans l'inhibition de la prolifération des cellules cancéreuses du sein et l'induction de l'apoptose . Cela en fait des candidats prometteurs pour la thérapie du cancer .
Thérapie du cancer
L'activation anormale de la voie de signalisation FGFR joue un rôle crucial dans divers types de tumeurs . Par conséquent, le ciblage des FGFR représente une stratégie attrayante pour la thérapie du cancer . Les dérivés de la 1H-pyrrolo[3,2-b]pyridine sont en cours de développement comme une classe de composés ciblant FGFR avec des perspectives de développement .
Découverte de médicaments
Le bloc de construction de la 7-azaindole, qui est structurellement similaire à la 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a suscité un intérêt considérable dans le domaine de la découverte de médicaments . En raison de leurs puissantes propriétés médicinales, le développement de techniques de synthèse pour la fonctionnalisation des 7-azaindoles continue d'être un domaine de recherche actif .
Sonde optique de la structure et de la dynamique des protéines
La 7-azaindole, une fraction chromophore de la 7-azatryptophane, est une alternative au tryptophane en tant que sonde optique de la structure et de la dynamique des protéines . Sa décroissance de fluorescence est mono-exponentielle dans l'eau dans des conditions appropriées, et son émission est sensible au solvant .
Inhibiteurs de kinases
Les dérivés de l'azaindole ont été utilisés comme inhibiteurs de kinases et ont contribué à la découverte et à l'innovation de médicaments . Ils ont été utilisés en chimie médicinale et dans les programmes de découverte de médicaments basée sur les fragments (FBDD) .
Activité biologique
Les dérivés de la pyrrolo[3,4-c]pyridine présentent un effet inhibiteur contre la kinase FMS et sont des candidats prometteurs pour le développement de médicaments anticancéreux et antiarthritiques .
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, which are critical for cell growth and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFRs by this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Additionally, this compound has been observed to reduce the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic domain . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors that are regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of FGFR signaling resulting in reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . The inhibition of FGFR signaling by this compound can also affect metabolic flux and metabolite levels, as the downstream signaling pathways regulated by FGFRs play a role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and interacts with FGFRs located on the cell membrane. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs on the cell membrane . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell is crucial for its activity, as it needs to be in close proximity to FGFRs to exert its inhibitory effects .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULOEBPCADLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676851 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-73-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)












